1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea
Description
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea is a chemical compound that belongs to the class of isoquinolines It is characterized by the presence of a dihydroisoquinoline moiety linked to a phenylurea group
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-17-8-2-1-3-9-17)19-11-13-21-12-10-15-6-4-5-7-16(15)14-21/h1-9H,10-14H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEMVPGJVAQWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea typically involves the following steps:
N-Alkylation of 3,4-dihydroisoquinoline: The initial step involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. This can be achieved using alkyl halides under basic conditions.
Formation of Phenylurea: The alkylated product is then reacted with phenyl isocyanate to form the desired phenylurea compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or isoquinoline moieties.
Scientific Research Applications
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea can be compared with other similar compounds, such as:
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea: This compound has a similar structure but with an ethyl group on the phenyl ring.
N-alkylated 3,4-dihydroisoquinolinones: These compounds share the dihydroisoquinoline core but differ in their substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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